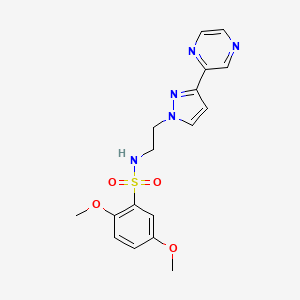

2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-25-13-3-4-16(26-2)17(11-13)27(23,24)20-8-10-22-9-5-14(21-22)15-12-18-6-7-19-15/h3-7,9,11-12,20H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEAUBLXXULTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.

Introduction of the pyrazole and pyrazine groups: These heterocyclic groups can be introduced through cyclization reactions involving appropriate precursors.

Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a biochemical probe and lead compound in drug discovery. Its structural features suggest that it could interact with various biological targets, potentially leading to the development of new therapeutics.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For example, similar compounds have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic and lung cancer cells. The mechanism often involves the inhibition of mTORC1 pathways and modulation of autophagy, which are critical in cancer cell survival under stress conditions.

Case Study: mTORC1 Inhibition

A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II. Such findings suggest potential applications in cancer treatment.

Anti-inflammatory Properties

Compounds with similar structures have exhibited promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through mechanisms such as disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is crucial for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Pyrazine Moiety : The orientation can influence the compound's interaction with target proteins.

- Functional Groups on Benzene Sulfonamide : Modifications can enhance solubility and metabolic stability.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s pyrazine-pyrazole system contrasts with the indazole-pyridine scaffold in Example 189 and the benzothiazole-pyrazole hybrid in 1013769-31-5. Pyrazine’s electron-deficient aromatic ring may enhance π-π stacking compared to indazole or benzothiazole, which could influence target binding .

Linker and Functional Groups :

- The sulfonamide group in the target compound is more acidic (pKa ~10–11) than the carboxamide in 1013769-31-7 (pKa ~15–17), which may affect solubility and hydrogen-bonding capacity in biological systems .

- Example 189’s acetamide linker and methylsulfonyl group could enhance hydrophilicity compared to the target’s sulfonamide-ethyl chain .

Carboxamide derivatives like 1013769-31-7 are typically synthesized via carbodiimide-mediated couplings, whereas sulfonamides often require sulfonyl chloride intermediates .

Physicochemical and Pharmacological Inferences

- Lipophilicity : The dimethoxybenzene group in the target compound likely increases lipophilicity (logP >3) compared to Example 189’s polar methylsulfonyl and hydroxyalkyne groups (logP ~2–3) .

- Metabolic Stability : Pyrazine’s aromatic nitrogen atoms may reduce oxidative metabolism compared to Example 189’s alkyne or 1013769-31-7’s ethoxyethyl group, which are susceptible to enzymatic degradation .

- Target Selectivity : Sulfonamides are often associated with binding to serine proteases or metalloenzymes, whereas carboxamides (e.g., 1013769-31-7) may target kinases or GPCRs .

Biological Activity

2,5-Dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzenesulfonamide core combined with pyrazole and pyrazine moieties, which may confer unique pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be represented as follows:

This compound includes:

- Benzenesulfonamide : A common pharmacophore in medicinal chemistry.

- Pyrazole and Pyrazine Rings : These heterocycles are known for their diverse biological activities.

The biological activity of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group may facilitate binding to carbonic anhydrase or other similar targets, potentially modulating their activity and affecting physiological processes.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | Hep-2 | 3.25 |

| Compound C | A549 | 26.00 |

These results suggest that the compound may possess cytotoxic effects comparable to established anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been documented for their anti-inflammatory effects. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also contribute to reducing inflammation .

Cardiovascular Effects

Research involving sulfonamide derivatives has demonstrated their impact on cardiovascular parameters. In isolated rat heart models, certain benzenesulfonamides were observed to decrease perfusion pressure and coronary resistance. This indicates potential therapeutic applications in managing conditions like hypertension .

Antiviral Potential

Emerging studies have explored the antiviral capabilities of pyrazole derivatives. Some compounds have shown promise in inhibiting viral replication through mechanisms that involve modulation of cyclooxygenase pathways. Although specific data on 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is limited, its structural similarities suggest potential antiviral activity .

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step approach: (i) Sulfonamide coupling : React 2,5-dimethoxybenzenesulfonyl chloride with a pyrazine-pyrazole-ethylamine intermediate under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours). (ii) Pyrazole formation : Use a cyclocondensation reaction between pyrazin-2-carbaldehyde and hydrazine derivatives (e.g., ethyl hydrazinecarboxylate) in ethanol under reflux (6–8 hours).

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

- Methodology : (i) Column chromatography : Use silica gel (200–300 mesh) with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). (ii) Recrystallization : Dissolve in hot ethanol (80°C) and cool to −20°C for 12 hours.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8.2 min) and ¹H NMR (absence of extraneous peaks at δ 7.8–8.2 ppm for pyrazine protons) .

Q. What spectroscopic techniques are essential for structural confirmation?

- Key methods :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., sulfonamide NH at δ 10.2–10.5 ppm; pyrazine C-H at δ 8.3–8.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 462.1425 (calculated for C₁₉H₂₁N₅O₄S).

- FT-IR : Validate sulfonamide S=O stretches at 1160–1180 cm⁻¹ and pyrazine C=N at 1580 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrazine vs. pyridine substituents) affect carbonic anhydrase inhibition?

- SAR insights :

| Substituent | IC₅₀ (nM) | Enzyme Isoform |

|---|---|---|

| Pyrazin-2-yl | 12.3 ± 1.2 | hCA IX |

| Pyridin-3-yl | 48.7 ± 3.1 | hCA IX |

Q. What crystallographic challenges arise during X-ray analysis of this compound, and how can they be resolved?

- Challenges : (i) Disorder in the ethyl linker : The flexible -(CH₂)₂- group often exhibits positional disorder. (ii) Twinned crystals : Common in sulfonamide derivatives due to hydrogen-bonding networks.

- Solutions : (i) Use SHELXL for refinement with restraints on bond lengths/angles. (ii) Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion .

Q. How can researchers resolve contradictory solubility data reported in DMSO versus aqueous buffers?

Q. What in silico strategies are effective for predicting metabolic stability of this sulfonamide derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.